Azido-PEG1-Amine
Overview
Description
Azido-PEG1-Amine is a polyethylene glycol-based compound that serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. This compound is widely used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Azido-PEG1-Amine is a heterobifunctional linker that contains an azide (N3) group and an amino (NH2) group . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . The azide group in this compound can react with these groups via Click Chemistry to yield a stable triazole linkage .
Mode of Action
this compound operates through a process known as Click Chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction involves the azide group in this compound and an alkyne group in the target molecule, forming a stable triazole linkage . A strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
this compound is a PEG-based PROTAC linker used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
It’s known that the compound is soluble in water, dmso, dcm, and dmf , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins via the ubiquitin-proteasome system . This is achieved through the formation of PROTACs, which bind to both the target protein and an E3 ubiquitin ligase, marking the target protein for degradation .
Action Environment
It’s known that the compound’s reactivity with target molecules can be influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition reaction . Additionally, the compound’s solubility in various solvents could potentially influence its action, efficacy, and stability in different environments.
Biochemical Analysis
Biochemical Properties
Azido-PEG1-Amine plays a significant role in biochemical reactions. The amino group of this compound is reactive with carboxylic acids and activated N-hydroxysuccinimide (NHS) esters . The azide group can react with alkyne, bicyclononyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage . This allows this compound to interact with a variety of enzymes, proteins, and other biomolecules, facilitating numerous biochemical reactions.
Cellular Effects
The effects of this compound on cells are primarily related to its role as a linker. It can facilitate the attachment of various functional groups or molecules to cellular components, influencing cell function
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to form stable triazole linkages via Click Chemistry . This allows it to act as a bridge, connecting different molecules together. Depending on the molecules it is linked to, this compound can influence a variety of molecular processes, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
As a PEG-based compound, it is likely to have good stability . Long-term effects on cellular function would depend on the specific experiments and the molecules that this compound is linked to.
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on the specific molecules it is linked to. As a small and hydrophilic molecule, it is likely to be able to diffuse freely in aqueous environments .
Subcellular Localization
The subcellular localization of this compound would depend on the specific molecules it is linked to. As a small and hydrophilic molecule, it is likely to be able to access most subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azido-PEG1-Amine can be synthesized through a series of chemical reactions involving the introduction of an azide group to a polyethylene glycol backbone. The typical synthetic route involves the reaction of polyethylene glycol with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through techniques such as column chromatography or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Azido-PEG1-Amine undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne group in the presence of a copper catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively.
Major Products: The major products formed from these reactions are triazole-linked compounds, which are stable and can be further functionalized for various applications .
Scientific Research Applications
Azido-PEG1-Amine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Azido-PEG2-Amine
- Azido-PEG4-Amine
- Azido-PEG10-Amine
Comparison: Azido-PEG1-Amine is unique due to its shorter polyethylene glycol chain, which provides distinct solubility and reactivity properties compared to its longer-chain counterparts. The shorter chain length allows for more precise control over the spatial arrangement of linked molecules, making it particularly useful in applications requiring high specificity .
Properties
IUPAC Name |
2-(2-azidoethoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O/c5-1-3-9-4-2-7-8-6/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQVRHWKIDNQLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN=[N+]=[N-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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